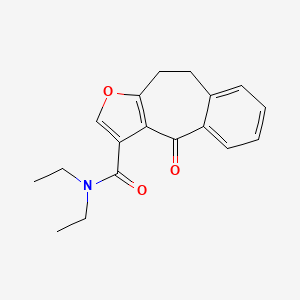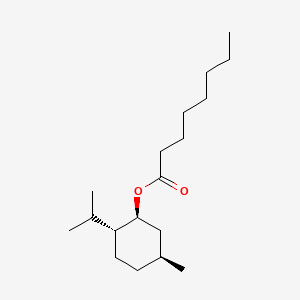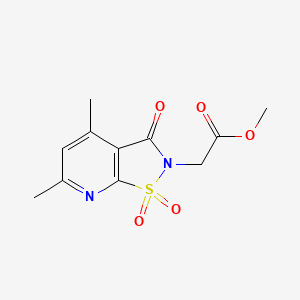
Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a diphenylmethyl group and an ethyl ester of butenoic acid. It is often used in various scientific research applications due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group is introduced by reacting the piperazine derivative with benzyl chloride in the presence of a base like sodium hydroxide.
Esterification: The resulting compound is then esterified with ethyl 2-butenoate in the presence of an acid catalyst, such as sulfuric acid, to form the final product.
Formation of the Dihydrochloride Salt: The compound is finally converted to its dihydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
化学反応の分析
Types of Reactions
Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in an aqueous or organic solvent.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted piperazine derivatives.
科学的研究の応用
Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological activities, including its effects on the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Ethyl 4-(4-(diphenylmethyl)-1-piperazinyl)-2-butenoate dihydrochloride can be compared with other piperazine derivatives, such as:
Diphenhydramine: Known for its antihistamine properties.
Cetirizine: Another antihistamine with a similar piperazine core.
Flunarizine: Used as a calcium channel blocker.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the butenoate ester, which imparts distinct chemical and biological properties.
特性
CAS番号 |
113913-44-3 |
|---|---|
分子式 |
C23H30Cl2N2O2 |
分子量 |
437.4 g/mol |
IUPAC名 |
ethyl (E)-4-(4-benzhydrylpiperazin-1-yl)but-2-enoate;dihydrochloride |
InChI |
InChI=1S/C23H28N2O2.2ClH/c1-2-27-22(26)14-9-15-24-16-18-25(19-17-24)23(20-10-5-3-6-11-20)21-12-7-4-8-13-21;;/h3-14,23H,2,15-19H2,1H3;2*1H/b14-9+;; |
InChIキー |
JRKNHZRUMNADNW-CAJRCRMVSA-N |
異性体SMILES |
CCOC(=O)/C=C/CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
正規SMILES |
CCOC(=O)C=CCN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


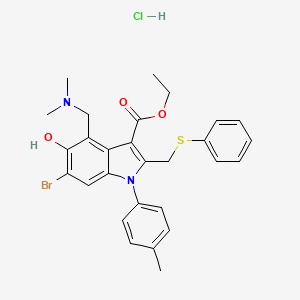


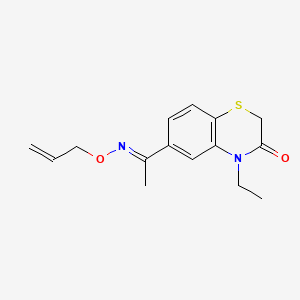
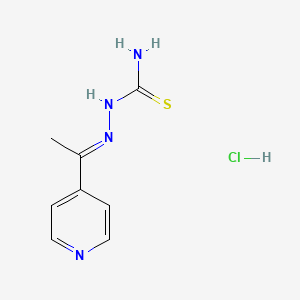


![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)
